Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound that features a quinoline core with a trifluoromethyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the trifluoromethyl group: This step can be performed using trifluoromethylation reagents such as Ruppert-Prakash reagent (CF3TMS) in the presence of a catalyst.
Attachment of the furan ring: This can be done through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with a furan-2-carboxylic acid derivative in the presence of a Lewis acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline core to a dihydroquinoline derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the quinoline or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-((4-oxo-6-methylquinolin-1(4H)-yl)methyl)furan-2-carboxylate: Similar structure but lacks the trifluoromethyl group.
Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the trifluoromethyl group in Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design. The combination of the quinoline and furan rings also provides a unique scaffold for further functionalization and application in various fields.
Biological Activity
Methyl 5-((4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and research findings, supported by case studies and data tables.
Compound Overview
- Molecular Formula: C17H12F3N O4
- Molecular Weight: Approximately 365.3 g/mol
- CAS Number: 1216574-18-3
The compound features a furan-2-carboxylate moiety linked to a quinoline derivative, which is significant for its chemical reactivity and potential biological activity .
Antimicrobial Properties
Research has indicated that compounds with similar structural features to this compound exhibit various antimicrobial activities. For instance:
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Methyl 5-(4-oxo-6-trifluoromethylquinolin-1(4H)-yl)methyl)furan-2-carboxylate | Staphylococcus aureus | 3.12 - 12.5 μg/mL |
Control (Ciprofloxacin) | Staphylococcus aureus | 2 μg/mL |
These results suggest that the compound may possess significant antibacterial properties, particularly against Gram-positive bacteria .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Similar quinoline derivatives have been studied for their ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in bacterial and cancer cell proliferation.
Enzyme | Inhibitor Type | IC50 Value |
---|---|---|
DHFR | Quinoline Derivative | < 10 μM |
This data shows promise for further exploration into the compound's mechanism of action and therapeutic applications .
Synthesis and Chemical Characterization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the quinoline scaffold.
- Introduction of the trifluoromethyl group.
- Coupling with the furan moiety.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds, providing insights into their therapeutic potential:
- Antibacterial Activity: A study demonstrated that derivatives similar to this compound showed enhanced activity against various bacterial strains, with MIC values indicating strong efficacy compared to standard antibiotics .
- Anticancer Properties: Research has indicated that certain quinoline derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy .
- Mechanistic Studies: Investigations into the molecular interactions of this compound with biological targets are ongoing, aiming to elucidate its pharmacological profile and therapeutic mechanisms .
Properties
Molecular Formula |
C17H12F3NO4 |
---|---|
Molecular Weight |
351.28 g/mol |
IUPAC Name |
methyl 5-[[4-oxo-6-(trifluoromethyl)quinolin-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H12F3NO4/c1-24-16(23)15-5-3-11(25-15)9-21-7-6-14(22)12-8-10(17(18,19)20)2-4-13(12)21/h2-8H,9H2,1H3 |
InChI Key |
HCURVBDKEIGJHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.